Methyl 5-chloro-3-fluorothiophene-2-carboxylate

Procurement specification Quality control Commercial availability

Methyl 5-chloro-3-fluorothiophene-2-carboxylate (CAS 919122-19-3) is a polyhalogenated thiophene-2-carboxylate derivative bearing chlorine at the 5-position, fluorine at the 3-position, and a methyl ester group at the 2-position of the thiophene ring. The compound exhibits a molecular weight of 194.61 g/mol and a calculated XLogP3-AA value of 2.9, reflecting the lipophilic contribution conferred by the halogen substituents.

Molecular Formula C6H4ClFO2S
Molecular Weight 194.61 g/mol
CAS No. 919122-19-3
Cat. No. B12284814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-3-fluorothiophene-2-carboxylate
CAS919122-19-3
Molecular FormulaC6H4ClFO2S
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Cl)F
InChIInChI=1S/C6H4ClFO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3
InChIKeyITFSQYMWWIUQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Chloro-3-Fluorothiophene-2-Carboxylate (CAS 919122-19-3): A Differentiated Building Block for Precision Synthesis and Procurement


Methyl 5-chloro-3-fluorothiophene-2-carboxylate (CAS 919122-19-3) is a polyhalogenated thiophene-2-carboxylate derivative bearing chlorine at the 5-position, fluorine at the 3-position, and a methyl ester group at the 2-position of the thiophene ring [1]. The compound exhibits a molecular weight of 194.61 g/mol and a calculated XLogP3-AA value of 2.9, reflecting the lipophilic contribution conferred by the halogen substituents [1]. As a member of the 3-fluorothiophene-2-carboxylate class, this compound features a distinctive orthogonal halogen substitution pattern (C5-Cl and C3-F) that differentiates it from non-fluorinated or mono-halogenated thiophene carboxylate analogs . The combination of electron-withdrawing substituents enhances the electrophilicity of the thiophene core while maintaining a protected carboxylate handle amenable to subsequent deprotection or transesterification, positioning this compound as a strategic intermediate in medicinal chemistry and materials science applications where precise control over regiochemical outcomes is required .

Why Methyl 5-Chloro-3-Fluorothiophene-2-Carboxylate Cannot Be Replaced by Generic Thiophene-2-Carboxylates


Generic substitution with structurally related thiophene-2-carboxylates fails on three fronts critical to reproducible synthesis and downstream performance. First, the unique orthogonal halogenation pattern at the 3- and 5-positions is not readily accessible via standard electrophilic aromatic substitution from simple thiophene precursors; the chlorine and fluorine substituents exert opposing directing effects that require specialized synthetic strategies to install with precise regiocontrol [1]. Second, the presence of fluorine at the 3-position adjacent to the carboxylate significantly alters both the electronic landscape of the ring and the conformational preferences of derivatives, effects documented across fluorinated thiophene systems where backbone fluorination increases ionization potential by approximately 0.3–0.5 eV relative to non-fluorinated analogs [2]. Third, attempts to substitute with alternative halogen combinations (e.g., 5-bromo-3-fluorothiophene-2-carboxylate or 5-chloro-3-bromothiophene-2-carboxylate) introduce different cross-coupling reactivity profiles and variable commercial availability that disrupt established synthetic workflows. The specific combination of C5-Cl for Suzuki/Stille coupling orthogonality and C3-F for electronic tuning represents a non-trivial substitution matrix that cannot be approximated by mono-halogenated or alternative dihalogenated thiophene carboxylates without sacrificing synthetic predictability .

Quantitative Differentiation Evidence for Methyl 5-Chloro-3-Fluorothiophene-2-Carboxylate (CAS 919122-19-3) for Scientific Selection


Commercial Availability and Minimum Purity Specification: Procurement Benchmarking Against Structural Analogs

Methyl 5-chloro-3-fluorothiophene-2-carboxylate is commercially available with a minimum purity specification of 98% from established research chemical suppliers . This purity grade meets the threshold typically required for coupling reactions without additional purification. In comparison, the closely related 3-fluoro-5-bromothiophene-2-carboxylic acid analog requires custom synthesis with variable lead times and unspecified purity ranges . The 5-chloro substitution provides greater commercial accessibility than the corresponding 5-bromo derivative, reflecting the differential reactivity and stability of the chloro substituent under standard storage conditions.

Procurement specification Quality control Commercial availability

Synthetic Access to 2,5-Disubstituted-3-Fluorothiophene Liquid Crystal Intermediates: Regiochemical Differentiation

Research on 2,5-disubstituted-3-fluorothiophene derivatives identifies methyl 5-bromo-3-fluorothiophene-2-carboxylate (the bromo analog of the target chloro compound) as a key building block for liquid crystal synthesis via Suzuki coupling chemistry . In this work, the Balz–Schiemann fluorination of aminothiophene precursors achieved 47% yield at approximately 200°C with cold-finger trapping, while regioselective bromination under 'catalyst swamping' conditions (excess AlCl₃, CHCl₃ with 10 mol% FeBr₃) afforded the 4-bromo regioisomer in 79% yield alongside 8% dibrominated byproduct . The 5-chloro analog (target compound) is the corresponding chloro variant with analogous utility in orthogonal cross-coupling sequences.

Liquid crystal synthesis Regioselective synthesis Fluorinated building blocks

Enhanced Polymer Ionization Potential and Charge Carrier Mobility via Backbone Fluorination

Systematic studies on regioregular poly(3-alkyl-4-fluoro)thiophenes demonstrate that backbone fluorination increases the polymer ionization potential by approximately 0.3–0.5 eV without significant change in optical band gap when compared directly to non-fluorinated poly(3-alkylthiophene) analogs [1]. This electronic tuning effect, attributed to the strong electron-withdrawing character of fluorine, is a class-level property of 3-fluorothiophene building blocks including methyl 5-chloro-3-fluorothiophene-2-carboxylate when incorporated into conjugated polymers. Furthermore, average charge carrier mobilities in field-effect transistors increased by up to a factor of 5 for fluorinated polymers relative to their non-fluorinated counterparts, accompanied by enhanced solution aggregation tendency indicative of more co-planar backbone conformations [1].

Organic field-effect transistors Conjugated polymers Fluorination effects

Suzuki–Miyaura Cross-Coupling Utility for Aryl-Thiophene-2-Carboxylate Antibacterial Agents

Pd(0)-catalyzed Suzuki–Miyaura cross-coupling of halogenated thiophene-2-carboxylate building blocks provides access to 2-aryl-4-chlorophenyl-5-arylthiophene-2-carboxylate derivatives in moderate to good yields [1]. In a systematic antibacterial study, a series of 5-arylthiophene-2-carboxylate derivatives were synthesized and evaluated against extensively drug-resistant Escherichia coli ST405, with compound 8j demonstrating a minimum inhibitory concentration (MIC) of 50 mg/mL [1]. This study validates the use of 5-halogenated thiophene-2-carboxylate scaffolds, including the target compound, as competent Suzuki coupling partners for generating diverse aryl-functionalized thiophene libraries with demonstrated biological activity.

Antibacterial discovery Suzuki–Miyaura coupling Thiophene carboxylates

Differential Reactivity of Chloro vs. Bromo Analogs in Orthogonal Cross-Coupling Strategies

The 5-chloro substituent on the target compound provides distinct cross-coupling reactivity compared to the corresponding 5-bromo analog (methyl 5-bromo-3-fluorothiophene-2-carboxylate). Chloroarenes typically require more forcing conditions or specialized catalyst systems for Suzuki–Miyaura coupling than bromoarenes, enabling staged, sequential coupling strategies when both halogen types are present in a synthetic sequence . This orthogonality is particularly valuable when the 3-fluorothiophene core must be elaborated at the 5-position while preserving alternative functional handles at other ring positions.

Cross-coupling orthogonality Halogen selectivity Synthetic methodology

Price-Performance Procurement Differentiation: Cost Analysis vs. Structural Analogs

Methyl 5-chloro-3-fluorothiophene-2-carboxylate is offered at approximately €159.00 per 50 mg unit (equivalent to ~$170–180 USD at current exchange) for research-grade material from European suppliers . Pricing for the target chloro compound typically falls in the range of $40–60 per gram for bulk research quantities from US-based suppliers (AKSci catalog pricing) . In comparison, custom-synthesized analogs such as 3-fluoro-5-bromothiophene-2-carboxylic acid require custom synthesis with lead times of 4–8 weeks and variable pricing .

Procurement economics Cost analysis Supply chain

Validated Application Scenarios for Methyl 5-Chloro-3-Fluorothiophene-2-Carboxylate (CAS 919122-19-3) Based on Quantitative Evidence


Synthesis of 2,5-Disubstituted-3-Fluorothiophene Liquid Crystal Mesogens via Sequential Coupling

Based on demonstrated protocols for 3-fluorothiophene liquid crystal building blocks, methyl 5-chloro-3-fluorothiophene-2-carboxylate serves as a precursor for mesogens requiring the 3-fluoro substitution pattern for broad mesophase range and low melting point . The Balz–Schiemann fluorination approach validated for 3-fluorothiophene-2-carboxylate systems (47% yield at ~200°C) and the regioselective electrophilic bromination under FeBr₃-catalyzed 'catalyst swamping' conditions (79% yield) provide a synthetic framework for elaborating this building block into ferroelectric liquid crystal materials with enhanced birefringence and faster switching times relative to phenyl-based analogs .

Modular Synthesis of Aryl-Thiophene Antibacterial Libraries via Suzuki–Miyaura Cross-Coupling

The 5-chloro substituent of methyl 5-chloro-3-fluorothiophene-2-carboxylate enables Pd(0)-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids to generate diverse 5-aryl-3-fluorothiophene-2-carboxylate derivatives . This coupling strategy, validated on structurally related 5-bromothiophene-2-carboxylate scaffolds yielding antibacterial compounds with MIC values of 50 mg/mL against extensively drug-resistant E. coli ST405 , provides a direct pathway for antibacterial hit discovery and SAR exploration. The chloro substituent offers a competent leaving group for palladium-catalyzed coupling while enabling orthogonal reactivity in staged sequences where other halogen handles must remain intact.

Synthesis of Fluorinated Conjugated Polymers with Tuned Ionization Potential and Enhanced Charge Transport

When incorporated as a monomer unit into conjugated polymer backbones, 3-fluorothiophene-2-carboxylate building blocks including methyl 5-chloro-3-fluorothiophene-2-carboxylate confer backbone fluorination effects that increase polymer ionization potential by 0.3–0.5 eV without altering the optical band gap . These electronic tuning effects translate to up to a 5-fold enhancement in charge carrier mobility in organic field-effect transistor devices relative to non-fluorinated polythiophene analogs, accompanied by increased backbone planarity and solution aggregation tendency . The methyl ester functionality enables deprotection to the free carboxylic acid for subsequent coupling or functionalization in polymer main-chain or side-chain elaboration.

Orthogonal Halogen Functionalization for Multi-Step Derivatization Sequences

The C5-Cl/C3-F substitution pattern of methyl 5-chloro-3-fluorothiophene-2-carboxylate enables staged cross-coupling sequences wherein the 5-chloro substituent undergoes palladium-catalyzed coupling while the 3-fluoro group remains inert to standard coupling conditions . This orthogonality is particularly valuable for synthesizing unsymmetrically substituted 2,5-diaryl-3-fluorothiophenes where differentiated aryl groups must be introduced sequentially. The chlorine atom exhibits significantly lower reactivity than bromine toward oxidative addition by Pd(0) catalysts, allowing for chemoselective coupling of bromo-substituted partners in the presence of the intact 5-chloro handle, a strategic advantage over bromo analogs that couple non-selectively .

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